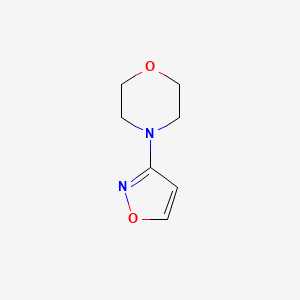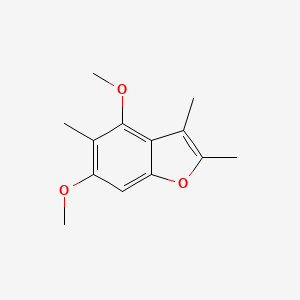
Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2,3,5-trimethylbenzofuran is an organic compound with the molecular formula C13H16O3 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and 2,3,5-trimethylphenol.
Formation of Benzofuran Core: The key step involves the cyclization of the starting materials to form the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, where the aldehyde group of 2,4,6-trimethoxybenzaldehyde reacts with the phenol group of 2,3,5-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The final step involves the introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring. This can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-2,3,5-trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The methoxy and methyl groups on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2,3,5-trimethylbenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethoxybenzofuran: Similar in structure but lacks the three methyl groups.
4,6-Dimethoxy-2,3,5-trimethylphenol: Similar in structure but lacks the benzofuran core.
2,3,5-Trimethylbenzofuran: Similar in structure but lacks the methoxy groups.
Uniqueness
4,6-Dimethoxy-2,3,5-trimethylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
831171-05-2 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3 |
Clave InChI |
OEASDQXKPVVKEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
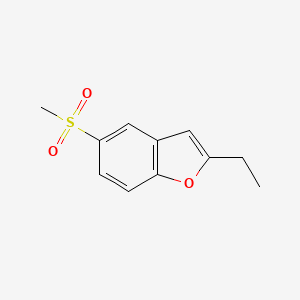

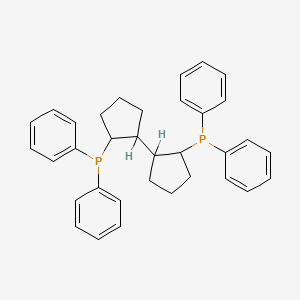
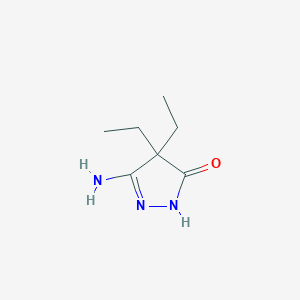
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)


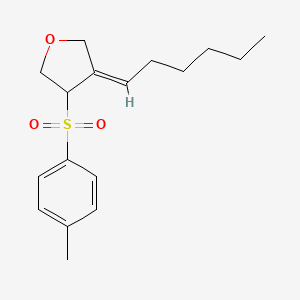
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
